7-烯丙基-8-氨基-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

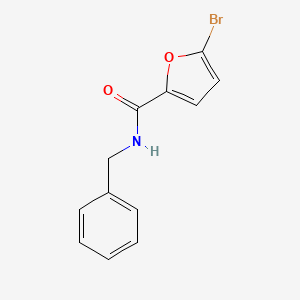

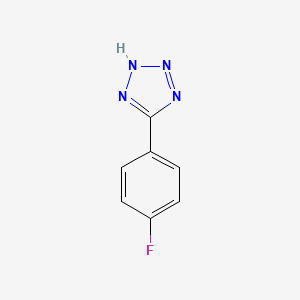

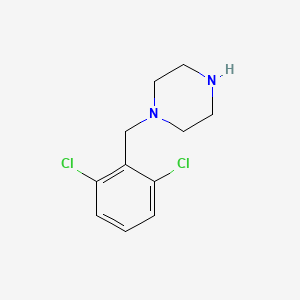

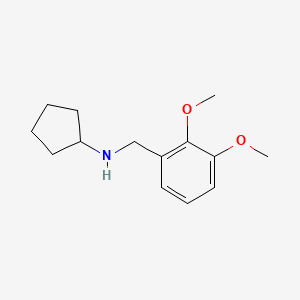

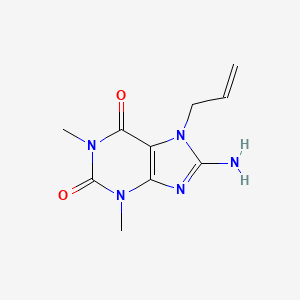

The compound 7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of 1,3-dimethyl-3,7-dihydropurine-2,6-dione, which is a purine-based structure. Purine derivatives are known for their diverse biological activities, including cardiovascular and neurological effects. The specific compound is structurally related to those studied in the provided papers, which explore the cardiovascular activity and serotonin receptor affinity of similar purine derivatives .

Synthesis Analysis

The synthesis of related compounds involves the introduction of various substituents at the 7 and 8 positions of the purine moiety. In the first paper, a series of 8-alkylamino derivatives with a 7-(2-hydroxy-3-aminopropyl) group were synthesized . The second paper discusses the synthesis of 7-arylpiperazynylalkyl and 7-tetrahydroisoquinolinylalkyl derivatives of 8-amino-1,3-dimethylpurine dione . Although the exact synthesis of 7-Allyl-8-amino-1,3-dimethylpurine dione is not detailed, similar synthetic routes could be inferred, involving the alkylation of the purine core and subsequent functionalization at the relevant positions.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their biological activity. The presence of an 8-amino group and a 7-allyl group suggests potential sites for further modification or interaction with biological targets. The structure-activity relationship (SAR) studies in the papers indicate that modifications at these positions can significantly influence the compound's affinity for various receptors and its pharmacological profile .

Chemical Reactions Analysis

The chemical reactions involving purine derivatives typically include substitutions at the 7 and 8 positions. The papers suggest that the introduction of different substituents can lead to compounds with varying affinities for adrenoreceptors and serotonin receptors . The allyl group at the 7 position in the compound of interest could potentially undergo further reactions, such as oxidation or coupling reactions, which might alter its biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-Allyl-8-amino-1,3-dimethylpurine dione are not provided, the papers give insights into the properties of similar compounds. These properties are likely to include solubility in organic solvents, stability under physiological conditions, and the ability to cross biological membranes, which are important for their pharmacological effects . The presence of an amino group could also influence the compound's basicity, affecting its interaction with biological targets.

科学研究应用

Serotonin Receptor Affinity and Psychotropic Activity

7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione衍生物已被研究其对5-羟色胺受体的亲和力,特别是5-HT1A、5-HT2A和5-HT7。这些化合物以其在表现抗焦虑和抗抑郁效果方面的潜力而闻名。特别是,这种化合物的衍生物已经表现出这些5-羟色胺受体的混合配体特性,显示出作为精神药物候选药物的潜力。值得注意的是,这种化合物的某些衍生物在体内模型中表现出显著的抗抑郁和抗焦虑活性(Chłoń-Rzepa等,2013)。

Photochemistry and Derivative Synthesis

该化合物已被用于光化学,以生成新颖的衍生物,展示其作为化学前体的多功能性。利用有利于单重激发态的条件来合成独特的衍生物,展示了该化合物在对能量状态敏感的化学反应中的实用性(Han et al., 2008)。

Structural Studies and Crystallography

结构研究揭示了7-烯丙基-8-氨基-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮衍生物的有趣方面。例如,特定的衍生物通过氢键连接形成二聚体,进一步通过额外的氢键连接形成三维网络,揭示了这些化合物的分子间相互作用和结构稳定性,为这些化合物的结构稳定性提供了新的见解(Chen等,2007)。

Applications in Synthesis Protocols

该化合物的衍生物在各种合成方案中起着重要作用。它们已参与黄嘌呤衍生物的合成,并在反应中展示了适应性,表明它们在新药物或化合物开发中的潜在作用(Khaliullin et al., 2010)。

未来方向

While specific future directions for “7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” are not available in the current data, purine derivatives are a focus of ongoing research due to their wide range of biological activities . They have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals .

属性

IUPAC Name |

8-amino-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-4-5-15-6-7(12-9(15)11)13(2)10(17)14(3)8(6)16/h4H,1,5H2,2-3H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKXOTWWYHNILL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354982 |

Source

|

| Record name | BAS 02080951 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

CAS RN |

135574-30-0 |

Source

|

| Record name | BAS 02080951 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。